5-Chloro-1,2,3-thiadiazole

Vue d'ensemble

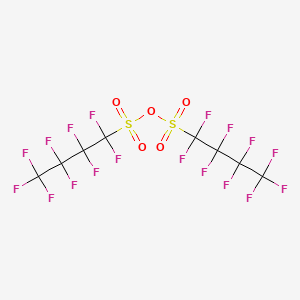

Description

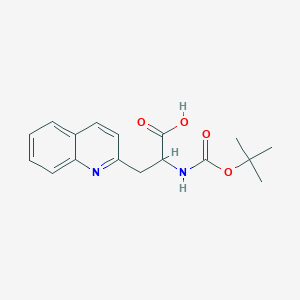

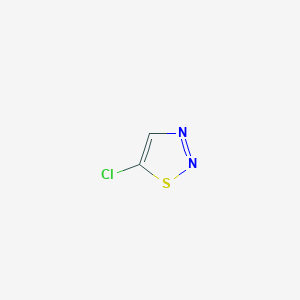

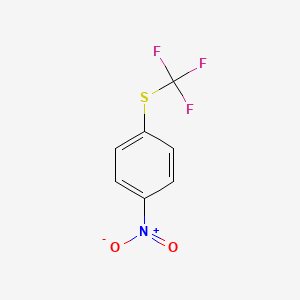

5-Chloro-1,2,3-thiadiazole is a chemical compound characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms . It is a type of heterocycle that features both sulfur (S) and nitrogen (N) atoms in its ring structure . The molecular formula is C2HClN2S and the average mass is 120.561 Da .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Another synthetic route involves the reaction of chlorinated ketones with tosylhydrazine to obtain intermediate which further cyclized with sulfur reagent in the presence of basic medium .Molecular Structure Analysis

The molecular structure of 5-Chloro-1,2,3-thiadiazole is characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms . The two most common variants of this compound are 1,3,4-thiadiazole and 1,2,5-thiadiazole, differentiated by the positioning of the nitrogen atoms within the ring structure .Chemical Reactions Analysis

5-Chloro-1,2,3-thiadiazole demonstrates various unique chemical properties, contributing to their utility in diverse applications. One of their prominent characteristics is their ability to participate in a variety of chemical reactions, making them a versatile tool in organic synthesis . They readily form derivatives with different functional groups, which allows them to serve as building blocks in the creation of complex organic molecules .Physical And Chemical Properties Analysis

The physical properties of thiadiazoles largely depend on their specific isomeric form and any substituents they may carry . They are typically solid at room temperature, have low melting points, and are relatively stable under normal conditions . The boiling point of 5-Chloro-1,2,3-thiadiazole is predicted to be 163.8±32.0 °C and the density is roughly estimated to be 1.7016 .Applications De Recherche Scientifique

Antibacterial Activity

1,3,4-Thiadiazole derivatives, including 5-Chloro-1,2,3-thiadiazole, have been synthesized and studied for their antibacterial activity . These compounds have shown inhibitory effects on various bacteria strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus and Gram positive such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium .

Anticancer Agents

Thiadiazole derivatives, including 5-Chloro-1,2,3-thiadiazole, have been studied for their potential as anticancer agents . These compounds have shown efficacy across various cancer models with an emphasis on targets of action .

Antifungal Activity

1,3,4-Thiadiazole derivatives have shown extensive antifungal activity . This makes them potential candidates for the development of new antifungal drugs .

Plant Growth Regulator

5-Chloro-1,2,3-thiadiazole has been studied for its potential as a plant growth regulator . This could have significant implications for agriculture and horticulture .

Synthetic Chemistry

1,2,5-Thiadiazoles, including 5-Chloro-1,2,3-thiadiazole, are an important class of compounds used in synthetic chemistry . They have been used as a source for the generation and study of nitrile N-sulfides, RCNS, and its isomers .

Insecticides and Herbicides

1,2,5-Thiadiazoles have been used as insecticides and herbicides . This suggests that 5-Chloro-1,2,3-thiadiazole could have potential applications in pest control .

Antiviral and Antiamoebic Activities

The 1,2,3-thiadiazole hybrid structures, including 5-Chloro-1,2,3-thiadiazole, have shown myriad biomedical activities such as antiviral and antiamoebic activities .

Organic Conductors

1,2,5-Thiadiazoles have been used as organic conductors . This suggests that 5-Chloro-1,2,3-thiadiazole could have potential applications in the field of electronics .

Safety And Hazards

5-Chloro-1,2,3-thiadiazole is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

Orientations Futures

The 1,2,3-thiadiazole moiety occupies a significant and prominent position among privileged heterocyclic templates in the field of medicine, pharmacology, and pharmaceutics due to its broad spectrum of biological activities . The discussion in this review article will attract the attention of synthetic and medicinal researchers to explore 1,2,3-thiadiazole structural motifs for future therapeutic agents .

Propriétés

IUPAC Name |

5-chlorothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HClN2S/c3-2-1-4-5-6-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMSOWZTBJWNHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396271 | |

| Record name | 5-Chloro-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1,2,3-thiadiazole | |

CAS RN |

4113-57-9 | |

| Record name | 5-Chloro-1,2,3-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4113-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the typical reactions of 5-Chloro-1,2,3-thiadiazole with organometallic reagents?

A1: 5-Chloro-1,2,3-thiadiazoles undergo a unique ring-opening reaction when treated with organolithium or Grignard reagents. [] This reaction results in the formation of alkynyl sulfides with the expulsion of nitrogen gas and chloride ion. The proposed mechanism involves a concerted trans-elimination of the leaving groups. This reaction pathway highlights the potential of 5-Chloro-1,2,3-thiadiazoles as precursors in the synthesis of alkynyl sulfide derivatives.

Q2: Can 5-Chloro-1,2,3-thiadiazole be used to synthesize other heterocyclic systems?

A3: Yes, 5-Chloro-1,2,3-thiadiazoles are valuable building blocks for constructing diverse heterocyclic compounds. For instance, they react with sodium azide to form 5-diazoalkyl-1,2,3,4-thiatriazoles. [] Furthermore, reactions with aromatic and aliphatic 1,2-diamines yield novel bis[1,2,3]triazolo[1,5-b;5′,1′-f][1,3,6]thiadiazepine derivatives. [] This reaction proceeds through a multistep pathway involving Dimroth rearrangements and intramolecular cyclization, demonstrating the versatility of 5-Chloro-1,2,3-thiadiazoles in heterocyclic chemistry.

Q3: Is there a way to synthesize 5-amino-1,2,3-thiadiazoles from 5-Chloro-1,2,3-thiadiazoles?

A4: Yes, 5-amino-1,2,3-thiadiazoles, important intermediates in various synthetic schemes, can be synthesized from 5-chloro-1,2,3-thiadiazoles. [] A common method involves a multistep process starting from diethyl carboxylate, hydrazine hydrate, and chloroacetaldehyde, with 5-chloro-1,2,3-thiadiazole as a key intermediate. Optimization of reaction conditions and purification techniques allows for obtaining high-purity 5-amino-1,2,3-thiadiazoles.

Q4: What are the implications of the Dimroth rearrangement in the context of 5-chloro-1,2,3-thiadiazole chemistry?

A5: The Dimroth rearrangement plays a crucial role in the reactivity of 5-chloro-1,2,3-thiadiazoles, especially with nucleophiles like hydrazines. [] This rearrangement involves the migration of a substituent between ring nitrogen atoms, impacting the final product structure. For example, 5-hydrazino-1,2,3-thiadiazoles can isomerize to 1-amino-5-mercapto-1,2,3-triazoles via a Dimroth rearrangement, highlighting the dynamic nature of these heterocyclic systems and their susceptibility to rearrangement reactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide](/img/structure/B1587125.png)

![1-Butyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1587137.png)